molecular formula C8H13NS2 B14677973 Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate CAS No. 34281-25-9

Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate

Cat. No.: B14677973
CAS No.: 34281-25-9
M. Wt: 187.3 g/mol
InChI Key: BOAFWZNBYCGWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate is an organic compound with a unique structure that includes a cyclopentene ring, a methylamino group, and a carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate typically involves the reaction of cyclopentene derivatives with methylamine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate
  • Methyl 4-(methylamino)cyclopent-2-enecarboxylate

Uniqueness

Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

34281-25-9

Molecular Formula

C8H13NS2

Molecular Weight

187.3 g/mol

IUPAC Name

methyl 2-(methylamino)cyclopentene-1-carbodithioate

InChI

InChI=1S/C8H13NS2/c1-9-7-5-3-4-6(7)8(10)11-2/h9H,3-5H2,1-2H3

InChI Key

BOAFWZNBYCGWDE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(CCC1)C(=S)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.